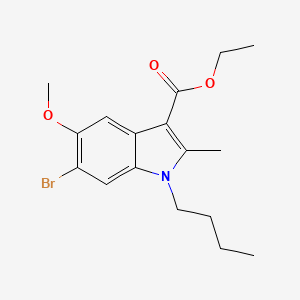
ethyl 6-bromo-1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-bromo-1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylate is a synthetic indole derivative Indole derivatives are significant in natural products and drugs due to their diverse biological activities
Méthodes De Préparation
The synthesis of ethyl 6-bromo-1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylate involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The specific synthesis of this compound would require the introduction of the bromo, butyl, methoxy, and methyl groups at the appropriate positions on the indole ring. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.
Analyse Des Réactions Chimiques
Ethyl 6-bromo-1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be replaced with other groups through nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: This compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where indole derivatives have shown promise.
Mécanisme D'action
The mechanism of action of ethyl 6-bromo-1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylate would depend on its specific biological target. Indole derivatives often interact with various receptors and enzymes in the body, leading to their diverse biological activities. The exact molecular targets and pathways involved would require further research to elucidate .
Comparaison Avec Des Composés Similaires
Ethyl 6-bromo-1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
- Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate These compounds share the indole core structure but differ in their substituents, which can significantly affect their chemical and biological properties. The unique combination of substituents in this compound may confer distinct advantages in certain applications.
Propriétés
Formule moléculaire |
C17H22BrNO3 |
|---|---|
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
ethyl 6-bromo-1-butyl-5-methoxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C17H22BrNO3/c1-5-7-8-19-11(3)16(17(20)22-6-2)12-9-15(21-4)13(18)10-14(12)19/h9-10H,5-8H2,1-4H3 |
Clé InChI |
DTAQMBTZMHBSJO-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=C(C2=CC(=C(C=C21)Br)OC)C(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-aminophenyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14945739.png)
![3-cyclohexyl-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]propanamide](/img/structure/B14945743.png)
![4-(4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B14945744.png)
![2-(1-adamantyl)-N-[1-(1-adamantyl)ethyl]acetamide](/img/structure/B14945745.png)
![2-[7,7-dimethyl-4-(naphthalen-2-yl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B14945755.png)
![7-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14945765.png)
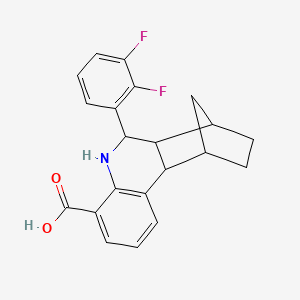
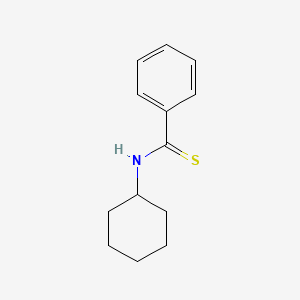
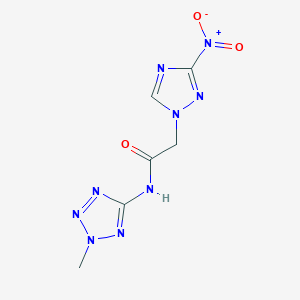
![Ethyl 4-{2,5-dioxo-3-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B14945793.png)
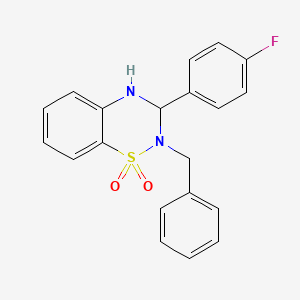
![N-(5-{[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14945801.png)

![ethyl (3,5-dimethyl-4-{[(2-methylquinolin-4-yl)carbonyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B14945811.png)
